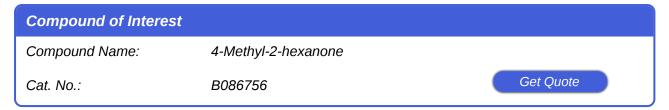


Spectroscopic Profile of 4-Methyl-2-hexanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-2-hexanone** (CAS No: 105-42-0), a ketone solvent with applications in various industries. This document summarizes key data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-NMR and ¹H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Molecular Structure and Properties

4-Methyl-2-hexanone is a colorless liquid with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1] Its structure features a carbonyl group at the second carbon position and a methyl group at the fourth carbon position.

Spectroscopic Data Summary

The following sections present a detailed analysis of the spectroscopic data for **4-Methyl-2-hexanone**, with quantitative information organized into structured tables for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry of **4-Methyl-2-hexanone** reveals a fragmentation pattern characteristic of aliphatic ketones. The primary fragmentation mechanisms include α -cleavage and McLafferty



rearrangement.[2][3] The electron ionization (EI) mass spectrum is characterized by a base peak and several other significant fragments.

Table 1: Mass Spectrometry Data for **4-Methyl-2-hexanone**[1]

m/z	Relative Intensity (%)	Proposed Fragment
43	100.0	[CH₃CO]+ (Acylium ion from α- cleavage)
57	79.1	[C ₄ H ₉] ⁺ (Butyl cation from α-cleavage)
58	53.7	[C₃H ₆ O] ⁺ (McLafferty rearrangement product)[3]
85	46.8	[M - C₂H₅] ⁺ (Loss of ethyl radical)
114	Low	[M] ⁺ (Molecular ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Methyl-2-hexanone**.

The ¹³C-NMR spectrum of **4-Methyl-2-hexanone** displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at the lowest field.

Table 2: ¹³C-NMR Chemical Shift Data for **4-Methyl-2-hexanone** (Predicted)



Carbon Atom	Chemical Shift (δ, ppm)
C1 (CH ₃ -CO)	29.8
C2 (C=O)	209.5
C3 (CO-CH ₂)	52.5
C4 (CH)	33.8
C5 (CH ₂ -CH ₃)	29.3
C6 (CH-CH₃)	19.3
C7 (CH ₂ -CH ₃)	11.5

Note: Predicted data is based on standard chemical shift correlation tables for ketones.[4][5][6] [7][8]

The 1 H-NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons on the carbon adjacent to the carbonyl group (α -protons) are deshielded and appear further downfield.[2][4]

Table 3: 1H-NMR Data for 4-Methyl-2-hexanone (Predicted)

Proton(s)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (3H, CH₃-CO)	2.1	Singlet	-
H3 (2H, CO-CH ₂)	2.4	Doublet	7.5
H4 (1H, CH)	1.8	Multiplet	-
H5 (2H, CH ₂ -CH ₃)	1.3	Multiplet	-
H6 (3H, CH-CH₃)	0.9	Doublet	6.5
H7 (3H, CH ₂ -CH ₃)	0.9	Triplet	7.0

Note: Predicted data is based on standard chemical shift and coupling constant correlation tables.[5][9]



Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-2-hexanone** exhibits a strong, characteristic absorption band for the carbonyl group (C=O) stretch.[10] Other significant peaks correspond to C-H stretching and bending vibrations.

Table 4: Principal IR Absorption Bands for 4-Methyl-2-hexanone

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2960 - 2870	C-H stretch (alkane)	Strong
1715	C=O stretch (ketone)	Strong, Sharp
1465	C-H bend (methylene)	Medium
1370	C-H bend (methyl)	Medium

Note: Data is interpreted from the NIST Gas Phase IR Spectrum.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Saturated aliphatic ketones, such as **4-Methyl-2-hexanone**, typically exhibit a weak absorption band in the far ultraviolet region, corresponding to the $n \to \pi^*$ transition of the carbonyl group. This absorption is often observed around 270-300 nm but is generally of low intensity.[13] For 2-hexanone, a structurally similar compound, the UV absorption maximum is reported at a wavelength that falls within the far UV range.[14] Due to the low molar absorptivity and the position of the absorption maximum, UV-Vis spectroscopy is not a primary technique for the structural elucidation of simple aliphatic ketones.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

• Sample Preparation: A dilute solution of **4-Methyl-2-hexanone** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.



- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- · GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Initial temperature of 60 °C, held for 1 minute, then ramped at 10 °C/min to 200 °C.[15]
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-300.
 - Scan Speed: 2 scans/second.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time, and the mass spectrum of the corresponding peak is compared with spectral libraries (e.g., NIST) and interpreted based on known fragmentation patterns of ketones.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Methyl-2-hexanone** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H-NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.



• Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

• ¹³C-NMR Acquisition:

• Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H-NMR, the signals are integrated, and coupling constants are measured.

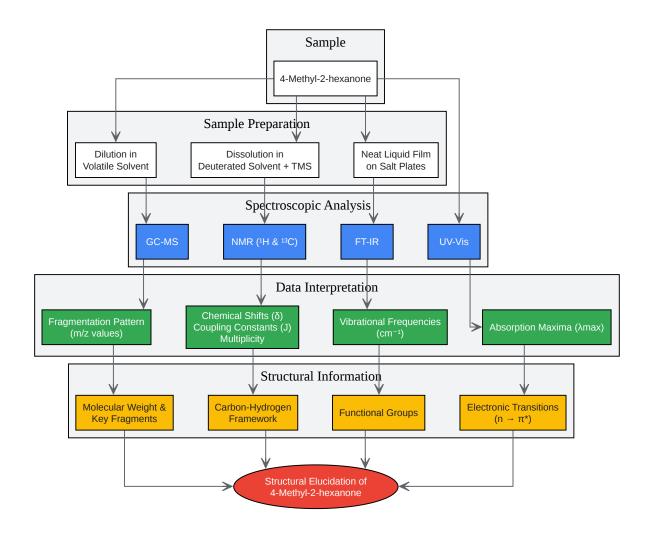
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As 4-Methyl-2-hexanone is a liquid, a thin film is prepared by placing a
 drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[18]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is collected.
 - The sample is placed in the spectrometer's sample holder.
 - The spectrum is acquired over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the major absorption bands are identified and assigned to their corresponding molecular vibrations.[19][20][21]



Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Methyl-2-hexanone**, from sample preparation to structural elucidation.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of **4-Methyl-2-hexanone**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Methyl-2-hexanone | C7H14O | CID 7754 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. scribd.com [scribd.com]
- 8. compoundchem.com [compoundchem.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 12. 2-Hexanone, 4-methyl- [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Hexanone | C4H9COCH3 | CID 11583 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 16. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. m.youtube.com [m.youtube.com]







 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2-hexanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086756#spectroscopic-data-overview-for-4-methyl-2-hexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com